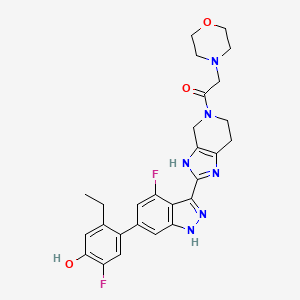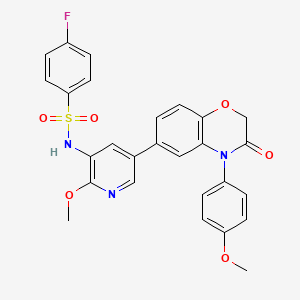
5'-Methylthioadenosine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methylthioadenosine-d3 is a deuterated form of 5’-Methylthioadenosine, a naturally occurring sulfur-containing nucleoside. This compound is found in various species, including prokaryotes, yeast, plants, and higher eukaryotes . It plays a significant role in the methionine salvage pathway, which is crucial for cellular metabolism and growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methylthioadenosine-d3 involves the incorporation of deuterium atoms into the 5’-Methylthioadenosine molecule. This can be achieved through the use of deuterated reagents in the reaction process. One common method involves the decarboxylation of S-adenosylmethionine, which produces 5’-Methylthioadenosine .
Industrial Production Methods
Industrial production of 5’-Methylthioadenosine-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as chromatography, to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methylthioadenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include 5-methylthioribose-1-phosphate and adenine, which are crucial intermediates in the methionine and purine salvage pathways .
Applications De Recherche Scientifique
5’-Methylthioadenosine-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5’-Methylthioadenosine-d3 involves its role as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the conversion of 5’-Methylthioadenosine-d3 to adenine and 5-methylthioribose-1-phosphate. These products are then utilized in the methionine and purine salvage pathways, which are essential for cellular growth and metabolism . Additionally, 5’-Methylthioadenosine-d3 acts as an agonist for adenosine receptors, regulating gene expression, proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5’-Methyl
Propriétés
Formule moléculaire |
C11H15N5O3S |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-7-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-10-6(16)9(12)13-3-14-10/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
Clé InChI |
CORUJUWTKCXKFP-YZLHILBGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=NC=NC(=C32)N)O)O |
SMILES canonique |
CSCC1C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)






![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)

